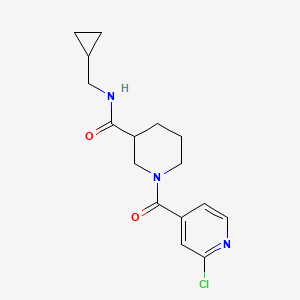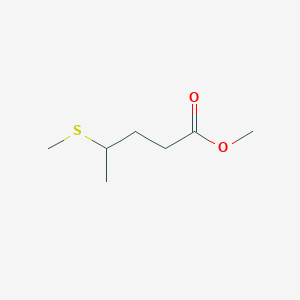
Methyl 4-methylsulfanylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
This involves understanding the molecular structure of the compound, including its molecular formula, the arrangement of atoms, and the type of bonds present .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It could involve various types of reactions like addition, substitution, elimination, etc .Physical And Chemical Properties Analysis
This involves studying the physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like reactivity, stability, etc.) of the compound .Applications De Recherche Scientifique
Quantitative Analysis in Agricultural Products
A stable isotope dilution assay was developed for quantifying 4-methyl-4-sulfanylpentan-2-one (4MSP) in hops, revealing its concentration variability based on hop variety, provenance, harvest year, and processing. This compound, closely related to Methyl 4-methylsulfanylpentanoate, plays a significant role in the flavor profile of beer, with higher concentrations found in certain US hop varieties. The method employed selective isolation and GC×GC-TOFMS analysis, underscoring the importance of 4MSP in agricultural product quality and hop breeding research (Reglitz & Steinhaus, 2017).
Anti-Cancer Activity
The synthesis of 1-(4-methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane and its significant anti-cancer activity against CNE2 cells highlights the potential of derivatives of this compound in medical research. This study showcases the compound's ability to inhibit cell proliferation and induce apoptosis, suggesting a pathway for developing new anti-cancer agents (Ji, Ren, & Xu, 2010).
Synthesis of Aromatic Compounds
Research into the synthesis of aromatic compounds using this compound derivatives demonstrates its utility in organic chemistry. For example, the synthesis of 1,7-dioxaspiro[4.5]decanes from a new 3-methylidenepentane-1,5-dianion synthon shows the compound's versatility in creating complex molecular structures, which are valuable for chemical, material science, and pharmacological applications (Alonso et al., 2006).
Nanoparticle Functionalization
The use of this compound derivatives in the surface functionalization of upconversion nanoparticles (UCNPs) for biomedical applications illustrates its potential in nanotechnology. This method involves visible light-mediated polymerization to improve the biocompatibility and colloidal stability of UCNPs, demonstrating the compound's applicability in drug delivery and diagnostic imaging (Bagheri et al., 2018).
Agricultural Fungicide Formulation
In agriculture, this compound derivatives have been investigated for use in fungicide formulations. Solid lipid nanoparticles and polymeric nanocapsules containing these compounds offer modified release profiles, enhanced transfer to action sites, reduced environmental impact, and decreased toxicity. This research provides new strategies for fungal disease prevention and treatment in crops, highlighting the compound's role in sustainable agriculture (Campos et al., 2015).
Mécanisme D'action
Target of Action
It’s often used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . The targets of these ADCs can vary widely depending on the specific antibodies used.
Mode of Action
As a cleavable linker, Methyl 4-methylsulfanylpentanoate connects an antibody to a cytotoxic drug in ADCs . The ADC can bind to a specific target on cancer cells (determined by the antibody used), and then the cytotoxic drug is released to kill the cancer cells . The cleavage of the linker, and thus the release of the drug, can be triggered by certain conditions or enzymes present in the tumor microenvironment .
Biochemical Pathways
In the context of adcs, the compound plays a crucial role in delivering cytotoxic drugs to specific targets, thereby affecting the pathways associated with cell death and tumor growth .
Pharmacokinetics
As a component of ADCs, its absorption, distribution, metabolism, and excretion (ADME) would be closely tied to the properties of the overall ADC molecule . The bioavailability of the cytotoxic drug in ADCs can be significantly improved, as the drug is specifically delivered to target cells .
Result of Action
The primary result of the action of this compound is the release of a cytotoxic drug in the vicinity of target cells when used in ADCs . This can lead to the death of the target cells (often cancer cells) and a reduction in tumor size .
Action Environment
The action of this compound, as part of an ADC, can be influenced by various environmental factors . These include the presence of specific enzymes or conditions in the tumor microenvironment that can trigger the cleavage of the linker . The stability and efficacy of the ADC can also be affected by factors such as pH and the presence of proteases .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-methylsulfanylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-6(10-3)4-5-7(8)9-2/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDVRXFTROITCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2809445.png)
![2-Chloro-3-[4-(trifluoromethoxy)anilino]naphthoquinone](/img/structure/B2809447.png)
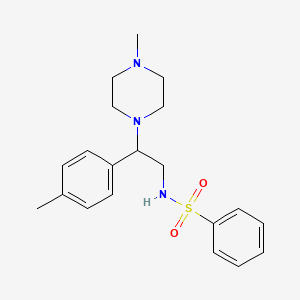
![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone oxalate](/img/structure/B2809450.png)
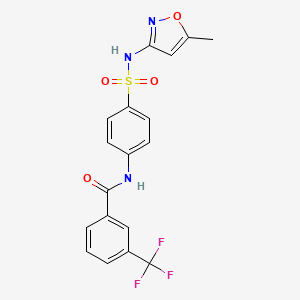

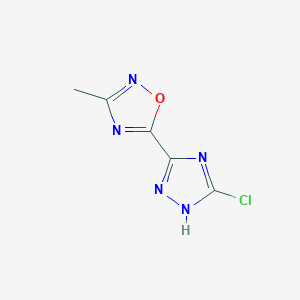
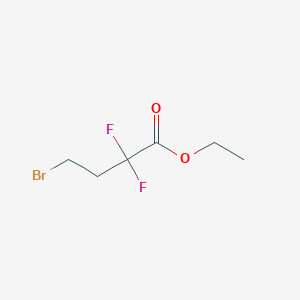
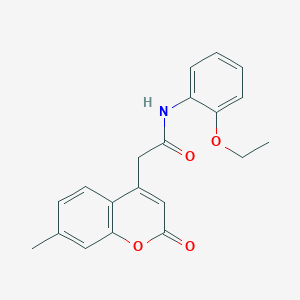

![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,5-dichlorophenyl)acetamide](/img/no-structure.png)
![3-Methyl-3-[(6-methylsulfonylpyridin-3-yl)sulfonylamino]butanoic acid](/img/structure/B2809463.png)
